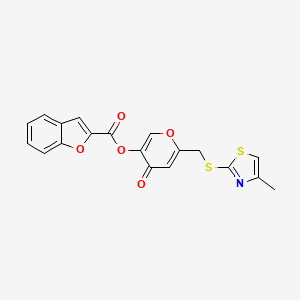

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate

CAS No.: 896306-73-3

Cat. No.: VC5379100

Molecular Formula: C19H13NO5S2

Molecular Weight: 399.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896306-73-3 |

|---|---|

| Molecular Formula | C19H13NO5S2 |

| Molecular Weight | 399.44 |

| IUPAC Name | [6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C19H13NO5S2/c1-11-9-26-19(20-11)27-10-13-7-14(21)17(8-23-13)25-18(22)16-6-12-4-2-3-5-15(12)24-16/h2-9H,10H2,1H3 |

| Standard InChI Key | VODZLRPYYDNNSW-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4O3 |

Introduction

Structural Features and Molecular Properties

The compound’s structure integrates three distinct heterocyclic systems:

-

Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with a methyl group at the 4-position .

-

Pyran ring: A six-membered oxygen-containing ring with a ketone group at the 4-position and a thiomethyl-linked thiazole substituent at the 6-position.

-

Benzofuran moiety: A fused bicyclic system comprising a benzene ring and a furan ring, esterified to the pyran ring via a carboxylate group .

Key Molecular Data

The InChIKey VODZLRPYYDNNSW-UHFFFAOYSA-N confirms its unique stereochemical identity . Computational analyses predict moderate solubility in polar organic solvents, though experimental data remain limited.

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined below:

Key Synthesis Steps

-

Thiazole ring formation: 4-Methylthiazole-2-thiol is synthesized via cyclization of thiourea derivatives with α-haloketones .

-

Pyran ring construction: 4-Oxo-4H-pyran-3-carboxylic acid is functionalized at the 6-position using a thiomethyl linker.

-

Esterification: The pyran intermediate is coupled with benzofuran-2-carbonyl chloride under alkaline conditions .

Optimization Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume